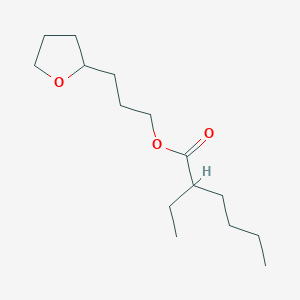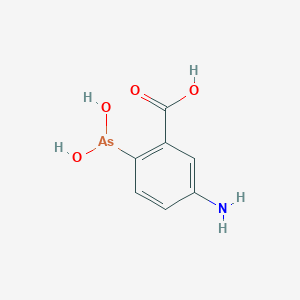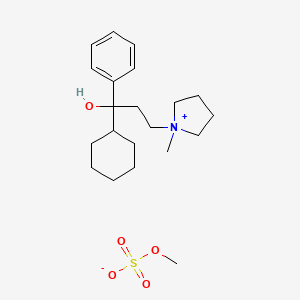
Tricyclamol methosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclamol methosulfate is a quaternary ammonium compound known for its spasmolytic action on smooth muscle. It is a crystalline, odorless substance that is readily soluble in water. This compound has been used in various medical applications, particularly for its ability to inhibit the spasmogenic effects of acetylcholine, carbachol, pilocarpine, and barium chloride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tricyclamol methosulfate can be synthesized through a series of chemical reactions involving the formation of a quaternary ammonium compoundThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for efficiency and yield. The process includes the use of reactors, distillation units, and purification systems to ensure the final product meets the required purity standards .
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclamol methosulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Catalysts like palladium on carbon and conditions such as elevated temperatures and pressures are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Tricyclamol methosulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound has been used to treat conditions involving smooth muscle spasms, such as peptic ulcers and gastrointestinal disorders.
Industry: It is utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
Tricyclamol methosulfate exerts its effects by blocking the superior cervical ganglion and reducing the motility of the stomach and duodenum. This action is primarily due to its ability to inhibit the spasmogenic effects of acetylcholine and other similar compounds. The molecular targets include muscarinic receptors, which play a crucial role in smooth muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Procyclidine: Another quaternary ammonium compound with anticholinergic properties.
Hyoscyamine: A tropane alkaloid with similar spasmolytic effects.
Atropine: A well-known anticholinergic agent used for various medical applications
Uniqueness
Tricyclamol methosulfate is unique in its specific action on smooth muscle and its ability to inhibit a wide range of spasmogenic agents. Its effectiveness in reducing gastrointestinal motility and controlling pain associated with peptic ulcers sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
6138-33-6 |
|---|---|
Molekularformel |
C21H35NO5S |
Molekulargewicht |
413.6 g/mol |
IUPAC-Name |
1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;methyl sulfate |
InChI |
InChI=1S/C20H32NO.CH4O4S/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;1-5-6(2,3)4/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
SOWZZZARRXSFKR-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


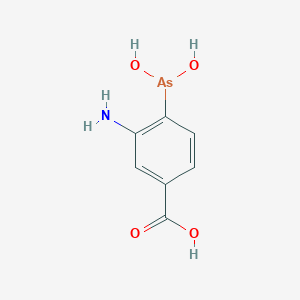

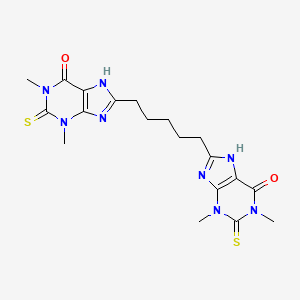
![3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14723635.png)
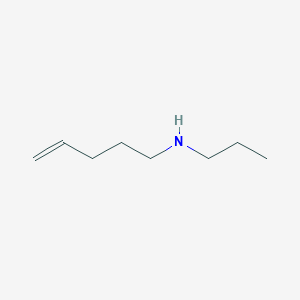
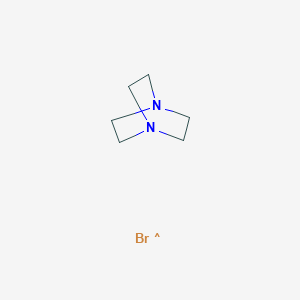

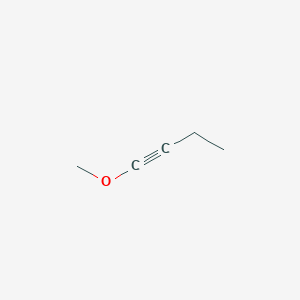
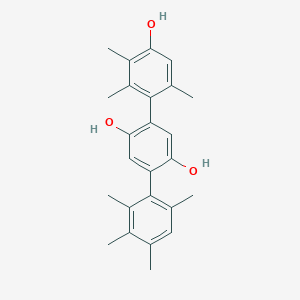

![8-Bromobenzo[f]quinazoline-1,3-diamine](/img/structure/B14723666.png)

